4-(Pyrimidin-2-yloxy)phenol
Description
Contextualization of Pyrimidine-Phenol Ether Frameworks in Organic and Medicinal Chemistry Research
The pyrimidine (B1678525) ring is a fundamental building block in nature, most notably forming part of the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. gsconlinepress.com Beyond this vital biological role, the pyrimidine scaffold has been identified as a "privileged" structure in medicinal chemistry. Its synthetic accessibility and the potential for structural diversification at multiple positions make it an attractive core for developing new therapeutic agents. nih.govmdpi.comresearchgate.net Over the past six decades, pyrimidine derivatives have been successfully developed into a wide array of drugs with applications including anticancer, anti-infective, and anti-inflammatory treatments. researchgate.netnih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl ring, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov
Concurrently, the diaryl ether linkage (an ether bond connecting two aromatic rings) is a significant structural motif found in various natural products and synthetic compounds with important biological activities. tandfonline.com These include hormones like thyroxine and natural products with anti-inflammatory and anti-tumor properties. tandfonline.com The synthesis of diaryl ethers is a well-established area of organic chemistry, with methods like the Ullmann condensation being classic examples, although newer, more efficient catalytic systems are continuously being developed. tandfonline.comorganic-chemistry.org
The combination of these two key components into a pyrimidine-phenol ether framework results in a molecule with inherent potential for biological activity. The phenol (B47542) group itself is a recurring feature in many approved pharmaceuticals, contributing to binding interactions with biological targets. acs.orgnsf.gov Research has shown that diaryl ether derivatives containing a pyrimidine ring can exhibit potent biological effects, including the inhibition of enzymes like Peptidyl-prolyl cis-trans isomerase (Pin1), a target for anticancer therapies. nih.gov Furthermore, related structures have been investigated for herbicidal activity, demonstrating the broad utility of this chemical framework. nih.gov
Rationale for Investigation of 4-(Pyrimidin-2-yloxy)phenol
The specific investigation of this compound is driven by its nature as a core scaffold that can be elaborated into more complex molecules. It serves as a valuable building block for the synthesis of a diverse library of compounds. The rationale for its study can be broken down into several key points:
Structural Simplicity and Versatility: The compound provides a basic diaryl ether structure where one of the aromatic systems is the biologically significant pyrimidine ring. The phenol group offers a reactive handle—the hydroxyl group—which can be readily modified to introduce a wide variety of other functional groups, leading to new derivatives.
Potential for Biological Activity: Given that both the pyrimidine core and the diaryl ether motif are present in numerous bioactive molecules, this compound is a promising starting point for drug discovery programs. gsconlinepress.comtandfonline.com Its structure suggests the potential for interactions with various biological targets, such as kinases or other enzymes where aromatic and hydrogen-bonding interactions are crucial. nih.govnih.gov
Foundation for Structure-Activity Relationship (SAR) Studies: By synthesizing derivatives of this compound and evaluating their biological effects, researchers can establish clear structure-activity relationships. This systematic approach is fundamental to medicinal chemistry, allowing for the rational design of more potent and selective compounds. mdpi.com For example, modifications to the phenol ring or substitutions on the pyrimidine ring can be correlated with changes in activity against a specific biological target.
Exploring Diverse Therapeutic Areas: The versatility of the pyrimidine scaffold in targeting a wide range of diseases provides a strong impetus for exploring new derivatives. nih.govresearchgate.net Compounds based on the this compound framework could be screened for activity across multiple areas, including oncology, infectious diseases, and inflammatory conditions. ontosight.aiontosight.ai
The table below summarizes the potential applications for derivatives based on the core pyrimidine-phenol ether structure.
| Potential Application Area | Rationale based on Related Scaffolds | Reference |
| Anticancer | Inhibition of enzymes like Pin1 and Janus kinases (JAKs) by pyrimidine derivatives. | nih.govnih.gov |
| Anti-infective | Broad-spectrum antimicrobial and antiviral activities are known for pyrimidine-based compounds. | gsconlinepress.comresearchgate.net |
| Herbicidal | Demonstrated activity of related 4-(pyrimidin-2-yloxy)phenoxy acetates against weeds. | nih.gov |
| Anti-inflammatory | Diaryl ethers and pyrimidines are found in compounds with anti-inflammatory properties. | nih.govtandfonline.com |
Historical Overview of Related Scaffolds in Academic Literature
The scientific journey of pyrimidine-based compounds is a rich one, dating back over half a century. researchgate.netnih.gov The initial recognition of pyrimidines as essential components of nucleic acids laid the groundwork for future investigations. In the mid-20th century, the therapeutic potential of synthetic pyrimidine analogues began to be realized, leading to the development of early anticancer and antibacterial drugs.
The development of synthetic methods to create substituted pyrimidines has been a continuous area of research. Early methods often required harsh conditions, but the advent of modern organic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, has provided highly efficient and versatile routes to a vast array of pyrimidine derivatives. researchgate.net These advancements have been crucial in enabling medicinal chemists to explore the chemical space around the pyrimidine core systematically.
Similarly, the synthesis of diaryl ethers has evolved significantly. The classical Ullmann reaction, first reported in the early 1900s, was the primary method for many years but often suffered from requirements for high temperatures and stoichiometric copper. tandfonline.com The late 20th and early 21st centuries saw the development of palladium- and copper-catalyzed methods that proceed under milder conditions with greater functional group tolerance, making the synthesis of complex diaryl ethers more accessible. organic-chemistry.org
The convergence of these two fields of research—advanced pyrimidine synthesis and modern diaryl ether formation—has set the stage for the exploration of hybrid structures like this compound. The historical success of simpler, related scaffolds provides a strong foundation and rationale for the continued investigation of these more complex molecular architectures in the ongoing search for new and effective chemical entities for a variety of applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrimidin-2-yloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-2-4-9(5-3-8)14-10-11-6-1-7-12-10/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMMNZXCLZUIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyrimidin 2 Yloxy Phenol
Retrosynthetic Analysis of the 4-(Pyrimidin-2-yloxy)phenol Core
A retrosynthetic analysis of this compound reveals that the primary disconnection is the C-O bond of the diaryl ether. This leads to two principal synthetic precursors: a pyrimidine (B1678525) derivative and a hydroquinone (B1673460) derivative.
Scheme 1: Retrosynthetic Analysis of this compound
The pyrimidine precursor is typically an activated 2-substituted pyrimidine, where the substituent is a good leaving group (e.g., a halogen or a sulfonyl group). The phenolic precursor is hydroquinone or a protected derivative. The key challenge in the synthesis is the selective formation of the monosubstituted ether, avoiding the disubstituted byproduct.
Classical Synthetic Approaches for Aryl Ether Linkages
The Williamson ether synthesis is a classical and widely used method for forming ether linkages. In the context of this compound, this would involve the reaction of a pyrimidine salt with a phenoxide. However, this method often requires harsh reaction conditions and can suffer from poor selectivity, especially with difunctional substrates like hydroquinone.
A common classical approach involves the nucleophilic aromatic substitution (SNAr) reaction. In this method, an electron-deficient pyrimidine ring bearing a suitable leaving group at the 2-position is reacted with a phenoxide. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of the nucleophile. For instance, the reaction of 2-chloropyrimidine (B141910) with hydroquinone in the presence of a base can yield the desired product. However, controlling the selectivity to obtain the mono-etherified product can be challenging and often leads to the formation of 1,4-bis(pyrimidin-2-yloxy)benzene as a significant byproduct.
Advanced Catalytic Strategies for O-Arylation in Pyrimidine-Phenol Systems
To overcome the limitations of classical methods, modern organic synthesis has focused on the development of catalytic strategies for the formation of the C-O bond in diaryl ethers. These methods offer milder reaction conditions, higher yields, and better selectivity.
Palladium-Catalyzed Etherification Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. While extensively used for C-N bond formation, its application in C-O bond formation for pyrimidine-phenol systems has also been explored. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the catalyst. rsc.org
Copper-Mediated O-Arylation Protocols
Copper-catalyzed Ullmann condensation is a traditional method for forming diaryl ethers. While early versions required high temperatures and stoichiometric amounts of copper, significant advancements have been made. Modern copper-catalyzed O-arylation reactions can be performed under much milder conditions using catalytic amounts of a copper salt, often in the presence of a ligand. nih.govrsc.orgnih.gov
For the synthesis of pyrimidine-containing diaryl ethers, copper(I) salts like CuI are commonly used in combination with ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine. nih.govnih.gov These reactions are generally tolerant of a wide range of functional groups. The synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids has been successfully achieved using a copper-catalyzed approach, demonstrating the utility of this method for complex molecules containing a pyrimidine ether linkage. nih.govnih.gov
Table 1: Examples of Copper-Catalyzed O-Arylation for the Synthesis of Aryl Ethers
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 1,10-phenanthroline | Cs2CO3 | Dioxane | 110 | 75-90 | nih.gov |
| Cu2O | N,N-dimethylglycine | K2CO3 | DMF | 100 | 60-85 | rsc.org |
| CuSO4·5H2O | L-proline | K3PO4 | DMSO | 90 | 70-95 | nih.gov |
This table presents representative conditions and yields for copper-catalyzed O-arylation reactions and may not be specific to the synthesis of this compound.
Metal-Free O-Arylation Methodologies
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. rsc.orgresearchgate.netnih.gov For the synthesis of diaryl ethers, several metal-free approaches have been reported.
One such method involves the use of diaryliodonium salts as arylating agents. These hypervalent iodine reagents can react with phenols under basic conditions to form diaryl ethers. Another approach is the SNAr reaction of activated aryl halides with phenols, which can sometimes be promoted by non-metallic catalysts or simply by heat in a suitable solvent. While these methods are promising, their application to the specific synthesis of this compound from unactivated pyrimidines can be challenging.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For catalytic systems, a screening of different metal precursors (e.g., Pd(OAc)2, Pd2(dba)3 for palladium catalysis; CuI, CuCl, Cu2O for copper catalysis) and ligands is often the first step. The base plays a critical role in deprotonating the phenol (B47542) and can influence the reaction rate and selectivity. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4), as well as organic bases. The solvent choice is also important, with polar aprotic solvents like DMF, DMAc, and DMSO often being effective.
A design of experiments (DoE) approach can be systematically employed to identify the optimal combination of these parameters, leading to improved yields and a more robust and scalable process. For instance, a study on the synthesis of related pyrimidine derivatives demonstrated that careful optimization of the base and solvent was critical for achieving high yields.
Table 2: Hypothetical Optimization of the Synthesis of this compound via SNAr
| Entry | Pyrimidine Precursor | Phenolic Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Chloropyrimidine | Hydroquinone | K2CO3 | DMF | 100 | 45 |
| 2 | 2-Chloropyrimidine | Hydroquinone | Cs2CO3 | DMF | 100 | 60 |
| 3 | 2-Bromopyrimidine | Hydroquinone | K2CO3 | DMSO | 120 | 55 |
| 4 | 2-Bromopyrimidine | Hydroquinone | Cs2CO3 | DMSO | 120 | 70 |
| 5 | 2-Chloropyrimidine | 4-Benzyloxyphenol | K2CO3 | DMF | 100 | 85 (followed by debenzylation) |
This table is a hypothetical representation of an optimization study and does not reflect actual experimental data.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to address the shortcomings of conventional methods by focusing on areas such as prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents and auxiliaries, and designing for energy efficiency.
One of the primary goals is to replace hazardous reagents and solvents with safer alternatives. For instance, the use of water as a solvent in the synthesis of related pyrimidine ethers has been explored as a "cleaner" alternative to volatile organic solvents (VOCs) like DMF. Water is non-toxic, non-flammable, and readily available, making it an excellent green solvent choice.
Furthermore, the development of catalytic processes is a cornerstone of green synthesis. The use of catalysts, particularly those that can be recovered and reused, can significantly reduce waste and energy consumption. For the synthesis of diaryl ethers like this compound, advancements in copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig amination reactions, offer milder reaction conditions and greater efficiency.
Energy efficiency is another critical aspect. The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times, often leading to higher yields and cleaner reaction profiles for the synthesis of pyrimidine derivatives. nih.govbeilstein-archives.orgnih.gov These techniques can significantly reduce the energy input compared to conventional heating methods. shd.org.rsorientjchem.org
Phase-transfer catalysis (PTC) presents another green approach, particularly for reactions involving immiscible reactants. numberanalytics.comcrdeepjournal.org In the context of synthesizing this compound, PTC could facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the pyrimidine halide, potentially eliminating the need for harsh, anhydrous conditions and toxic solvents. crdeepjournal.org
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, embody the principle of atom economy by incorporating most or all of the starting materials into the final product. While a direct MCR for this compound is not readily apparent, the design of novel synthetic pathways that utilize MCRs to build the pyrimidine or phenol precursors could be a promising area of research.
The following table provides a comparative overview of conventional versus potential green synthetic approaches for this compound, highlighting key green chemistry metrics.
| Parameter | Conventional Method (e.g., Williamson/Ullmann) | Potential Green Alternative |
| Solvent | DMF, NMP, Toluene | Water, Ethanol (B145695), Ionic Liquids |
| Catalyst | Stoichiometric base (e.g., NaH, K2CO3), Copper powder | Catalytic base, Recoverable catalysts (e.g., supported Cu or Pd), Phase Transfer Catalyst |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Atom Economy | Moderate (byproducts like salts are formed) | Potentially higher with catalytic and MCR approaches |
| Waste Generation | High (solvent waste, inorganic salts) | Minimized through solvent recycling and catalytic processes |
By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable process, aligning with the broader goals of environmental protection and resource efficiency in the chemical industry.
Chemical Reactivity and Mechanistic Investigations of 4 Pyrimidin 2 Yloxy Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 4-(pyrimidin-2-yloxy)phenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating and ortho-, para-directing hydroxyl (-OH) group. libretexts.orgbdu.ac.in This activation facilitates the delocalization of charge in the aromatic ring, stabilizing the arenium ion intermediate formed during substitution. bdu.ac.in Consequently, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, primarily at the positions ortho to the hydroxyl group.
The pyrimidin-2-yloxy substituent, being an aryloxy group, also influences the reactivity of the phenolic ring. While the oxygen atom can donate a lone pair of electrons through resonance, the electronegativity of the pyrimidine (B1678525) ring may exert a net electron-withdrawing inductive effect. However, the activating effect of the hydroxyl group is dominant, ensuring high reactivity. The directing influence of the two substituents combined—hydroxyl at position 1 and pyrimidinyloxy at position 4—reinforces substitution at positions 2, 6, 3, and 5 (ortho and meta to the -OH group, and ortho to the ether linkage).
Common electrophilic substitution reactions applicable to phenols include:
Halogenation: Reaction with bromine in a non-polar solvent like carbon disulfide typically yields a mixture of ortho- and para-bromophenol. bdu.ac.in Given that the para position is blocked in this compound, bromination would be expected to occur at the positions ortho to the hydroxyl group.
Nitration: Direct nitration with dilute nitric acid can lead to ortho- and para-nitrophenols, though oxidative decomposition can be a significant side reaction. libretexts.orgbdu.ac.in
Sulfonation: Reaction with concentrated sulfuric acid readily produces hydroxy benzene (B151609) sulfonic acids. The reaction is temperature-dependent, with the ortho isomer favored at lower temperatures and the para isomer at higher temperatures. bdu.ac.in
The table below summarizes the expected outcomes for electrophilic substitution on the phenolic ring of this compound, based on the established reactivity of phenols.
| Reaction | Reagent | Expected Major Product(s) | Reference |
| Bromination | Br₂ in CS₂ | 2-Bromo-4-(pyrimidin-2-yloxy)phenol | bdu.ac.in |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(pyrimidin-2-yloxy)phenol | libretexts.orgbdu.ac.in |
| Sulfonation | Conc. H₂SO₄ (low temp.) | 2-Hydroxy-5-(pyrimidin-2-yloxy)benzenesulfonic acid | bdu.ac.in |
Interactive Data Table: Expected Electrophilic Substitution Products (This is a simplified representation. Actual yields may vary.)
Reaction Type:
Predicted Product: 2-Bromo-4-(pyrimidin-2-yloxy)phenol
Nucleophilic Substitution Reactions on the Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic substitution reactions. rsc.org This reactivity can be enhanced by the presence of electron-withdrawing groups. In the case of this compound, the phenoxy group itself influences the pyrimidine core. While direct nucleophilic substitution on the unsubstituted pyrimidine ring of this specific molecule is not widely documented, related structures provide insight into its potential reactivity. For instance, pyrimidine rings substituted with leaving groups like halogens or sulfonyl groups readily undergo substitution. acs.org
Furthermore, the pyrimidine ring can be activated towards nucleophilic attack. vulcanchem.com For example, in related trifluoromethyl-substituted pyrimidines, the trifluoromethyl group activates the ring for nucleophilic substitution. It is plausible that strong nucleophiles could attack the pyrimidine core of this compound, potentially leading to the displacement of the phenoxy group, although this would require forcing conditions.
A more common reaction pathway involves the introduction of a good leaving group onto the pyrimidine ring to facilitate nucleophilic substitution. For instance, if the pyrimidine ring were to be halogenated, it would become a substrate for a variety of nucleophiles.
Oxidative and Reductive Transformations of this compound
The phenol (B47542) moiety is susceptible to oxidation, which can sometimes lead to decomposition and the formation of tarry materials, especially under harsh conditions like nitration with concentrated acids. libretexts.org Controlled oxidation, however, could potentially lead to quinone-like structures. For instance, the oxidation of the aldehyde group to a carboxylic acid has been noted in a similar molecule, 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde, using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
Reductive transformations are also a key aspect of the chemistry of related compounds. The reduction of an aldehyde group to an alcohol is a common transformation. More complex tandem sequences involving reduction have been developed for the synthesis of related pyrimidine derivatives. researchgate.netnih.gov A notable example is the tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence used to synthesize amine-containing pyrimidines. This one-pot reaction involves the initial reductive amination of an aldehyde with an arylamine, followed by an SNAr reaction with a pyrimidine. nih.gov While this is a synthetic application, it highlights the compatibility of the pyrimidine core with reductive conditions in the presence of other functional groups.
Stability Studies under Various Chemical Environments
The stability of this compound is a critical parameter, particularly concerning the ether linkage, which is potentially the most labile part of the molecule.
pH and Hydrolytic Stability: The diaryl ether bond is generally more stable than an alkyl-aryl ether bond. However, it may be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the molecule into hydroquinone (B1673460) and 2-hydroxypyrimidine. evitachem.com The phenolic hydroxyl group imparts weak acidity to the molecule, allowing it to form a phenoxide ion in basic solutions. bdu.ac.in
Thermal Stability: The molecule's stability at elevated temperatures would be an important consideration. In the context of drug development, stability studies are typically conducted under accelerated conditions, such as 40°C/75% RH, and long-term conditions like 25°C/60% RH or 30°C/65% RH. europa.eu
Oxidative and Photolytic Stability: Phenols are known to be sensitive to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored degradation products. The stability of the compound under light would need to be assessed to determine if photoprotective packaging is required.
The table below outlines the expected stability profile of this compound under different conditions.
| Condition | Potential Effect | Affected Moiety | Reference |
| Strong Acid | Hydrolysis of ether linkage | C-O-C ether bond | evitachem.com |
| Strong Base | Formation of phenoxide; potential hydrolysis | Phenolic OH, C-O-C ether bond | bdu.ac.inevitachem.com |
| Oxidizing Agents | Oxidation of phenol, potential ring opening | Phenolic ring | libretexts.org |
| Light | Photodegradation, coloration | Phenolic ring | |
| Heat | Decomposition | Entire molecule | europa.eu |
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms provides a deeper insight into the reactivity of this compound.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack of an electrophile (E⁺) on the electron-rich phenolic ring is the rate-determining step. The hydroxyl group stabilizes the intermediate through resonance, particularly when the attack is at the ortho or para positions. bdu.ac.inlkouniv.ac.in A subsequent fast deprotonation step restores the aromaticity of the ring. lkouniv.ac.in
Nucleophilic Aromatic Substitution (SNAr): For a nucleophile to attack the pyrimidine ring, the reaction would likely follow the SNAr mechanism. This pathway involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (if present) restores the aromaticity of the pyrimidine ring. The rate of this reaction is dependent on the nature of the nucleophile and the presence of activating groups on the pyrimidine ring.
Reductive Amination/Intermolecular SNAr Tandem Reaction: A plausible mechanism for a related synthesis involves the initial formation of an imine from an aldehyde and an amine. nih.gov This imine is then reduced in situ by a reducing agent like sodium borohydride. The resulting amine can then act as a nucleophile in an intermolecular SNAr reaction with a suitably activated pyrimidine, leading to the formation of a C-N bond. nih.gov
evitachem.com-Anionic Rearrangement: While not directly reported for this compound, related 2-benzyloxypyridine derivatives undergo a evitachem.com-anionic rearrangement. DFT studies suggest this proceeds via a deprotonation step followed by the rate-determining rearrangement through an oxirane-like transition state. researchgate.net This highlights the potential for complex intramolecular rearrangements under specific conditions, such as in the presence of a strong base.
Spectroscopic and Advanced Analytical Characterization of 4 Pyrimidin 2 Yloxy Phenol
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with specific bonds absorbing infrared radiation at characteristic wavenumbers.
For 4-(Pyrimidin-2-yloxy)phenol, the IR spectrum is expected to display several key absorption bands that confirm its structural features. The presence of the phenolic hydroxyl (-OH) group gives rise to a distinct, broad absorption band in the region of 3200–3550 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
The aromatic nature of both the phenol (B47542) and pyrimidine (B1678525) rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and by C=C in-ring stretching vibrations that appear in the 1400–1600 cm⁻¹ region. The ether linkage (Ar-O-Ar) is characterized by strong, asymmetric C-O-C stretching absorptions, generally found in the 1200–1270 cm⁻¹ range. The C-N stretching vibrations within the pyrimidine ring also contribute to the complex fingerprint region of the spectrum, typically appearing between 1300 cm⁻¹ and 1000 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching, H-bonded | 3200 - 3550 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | In-ring Stretching | 1400 - 1600 | Medium to Strong |
| Aryl Ether C-O | Asymmetric Stretching | 1200 - 1270 | Strong |
| Phenolic C-O | Stretching | 1180 - 1260 | Strong |
| Pyrimidine C-N | Stretching | 1000 - 1300 | Medium |
These bands, collectively, provide a unique "fingerprint" for this compound, allowing for its identification and qualitative assessment of its functional group composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.
The structure of this compound contains two primary chromophores: the phenol ring and the pyrimidine ring. These systems give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions.
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Both the benzene (B151609) and pyrimidine rings exhibit strong π → π* absorptions. The conjugation between the rings through the ether oxygen can influence the position and intensity of these bands. Typically, these transitions for aromatic systems appear in the 200–300 nm range.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms of the pyrimidine ring or the ether oxygen, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.
The solvent used for analysis can influence the position of these absorption maxima (λmax) due to solute-solvent interactions.
| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |
| π → π | Phenol Ring | ~270 - 280 | Strong |
| π → π | Pyrimidine Ring | ~240 - 260 | Strong |
| n → π* | Pyrimidine Ring (N atoms) | ~270 - 300 | Weak to Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.
As of the current literature search, specific experimental single-crystal X-ray diffraction data for this compound is not publicly available. While crystallographic data for isomers like 2-(Pyrimidin-2-yloxy)phenol (B2399671) have been reported, direct extrapolation of these structures to the 4-substituted isomer is not feasible due to the significant differences in molecular symmetry and potential packing arrangements. iucr.orgresearchgate.net
A hypothetical crystallographic study of this compound would be expected to reveal key structural features, including the dihedral angle between the planes of the pyrimidine and phenol rings. Furthermore, the presence of the phenolic hydroxyl group and the nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding, which would likely play a dominant role in the formation of the solid-state supramolecular architecture.
Chromatographic Purity Assessment (HPLC, GC)
Chromatography is an essential analytical technique for separating components in a mixture, making it indispensable for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically the first choice for a molecule of this polarity.
Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970) column is commonly used. These nonpolar stationary phases effectively retain moderately polar compounds.
Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with different polarities.
Detection: Given the presence of aromatic chromophores, UV detection is the most straightforward and sensitive method. The wavelength for detection would be set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~254 nm or ~270 nm) to maximize sensitivity.
Purity is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography (GC): GC can also be used for purity analysis, although the phenolic -OH group can sometimes lead to peak tailing on standard columns. epa.govchula.ac.th Derivatization can be employed to block the active hydroxyl group, improving chromatographic performance.
Column: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable. epa.gov
Carrier Gas: An inert gas like helium or hydrogen is used as the mobile phase.
Injection: A split/splitless injector is used to introduce the sample. The injector temperature must be high enough to ensure rapid volatilization without causing thermal degradation.
Detection: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher sensitivity and structural confirmation of impurities, a Mass Spectrometer (MS) can be used as the detector (GC-MS). chula.ac.th
The table below summarizes typical conditions for the chromatographic analysis of this compound.
| Technique | Parameter | Typical Condition |
| HPLC | Stationary Phase | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Detection | UV Absorbance (e.g., at 254 nm) | |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | |
| GC | Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen | |
| Injector Temp. | 250 - 280 °C | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Oven Program | Temperature programmed ramp (e.g., 100 °C to 280 °C at 10 °C/min) |
These chromatographic methods provide reliable and quantitative data on the purity of this compound, which is crucial for its use in any research or application.
Computational and Theoretical Investigations of 4 Pyrimidin 2 Yloxy Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. DFT methods have been employed to study compounds with similar structural motifs, providing a framework for understanding 4-(Pyrimidin-2-yloxy)phenol. For instance, calculations on related phenol (B47542) derivatives are often performed using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), which provide a good balance of accuracy and computational cost. redalyc.orgresearchgate.net The inclusion of a polarizable continuum model (PCM) can be used to simulate solvent effects on the molecular properties. redalyc.org
The fundamental output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For this compound, the key geometric parameters include the dihedral angle between the pyrimidine (B1678525) and phenol rings. X-ray crystallography data for the related compound 2-(Pyrimidin-2-yloxy)phenol (B2399671) reveals a significant dihedral angle of 71.03 (7)° between the pyrimidine and benzene (B151609) rings, suggesting a non-planar conformation is likely for this compound as well. nih.gov This twist is a result of steric hindrance and electronic effects between the two aromatic systems.
Conformational Analysis and Energy Landscapes
The flexibility of the ether linkage in this compound allows for multiple rotational conformers. A thorough conformational analysis is essential to identify the most stable structures and to map the potential energy surface (PES). biorxiv.org By systematically rotating the dihedral angles defining the orientation of the pyrimidine ring relative to the phenol ring, a landscape of energy minima and transition states can be constructed.
For a related carbazole (B46965) derivative, DFT calculations have been used to explore the full conformational space, revealing multiple stable minima influenced by intramolecular hydrogen bonding. researchgate.net A similar approach for this compound would involve mapping the energy as a function of the C-O-C-C dihedral angle. The resulting energy landscape would show the relative energies of different conformers, with the global minimum representing the most populated conformation at equilibrium. The energy barriers between conformers determine the rate of interconversion.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. imperial.ac.ukresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. pku.edu.cn
For molecules with both electron-donating (phenol) and electron-withdrawing (pyrimidine) groups, the distribution of the HOMO and LUMO is particularly informative. In a study of a terpyridine-phenol compound, the HOMO was found to be distributed over both the phenol and the terpyridine moiety, while the LUMO was localized on the terpyridine part. redalyc.org A similar analysis for this compound would likely show the HOMO localized predominantly on the electron-rich phenol ring and the LUMO on the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values based on typical DFT calculations for similar aromatic ethers and are for illustrative purposes.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. researchgate.net
For this compound, the EPS map would be expected to show a negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. The aromatic rings would show a more neutral potential, though the phenol ring would be more electron-rich than the pyrimidine ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent interactions, and other time-dependent phenomena.
For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule interacts with its environment. It would show the formation and breaking of hydrogen bonds between the phenol's hydroxyl group and solvent molecules. The simulation would also capture the rotational dynamics of the pyrimidine and phenol rings, providing a more realistic picture of the molecule's conformational flexibility than static calculations alone. Studies on similar molecules, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have utilized MD simulations to understand inhibitor binding to protein targets. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. springernature.comresearchgate.net QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a specific property of interest. mdpi.com
Developing a QSPR model for a series of pyrimidine-phenoxy derivatives, including this compound, could allow for the prediction of various physicochemical properties. rsc.orgnih.gov These properties could include solubility, partition coefficient (LogP), and adsorption characteristics. The general workflow for building a QSPR model involves:
Data Set Selection : A diverse set of molecules with known property values is compiled.
Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, geometric) are calculated for each molecule.
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the property.
Validation : The model's predictive power is assessed using internal and external validation techniques.
Prediction of Spectroscopic Parameters
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). researchgate.net For a terpyridine-phenol compound, TD-DFT calculations have been shown to accurately predict the transition energies and oscillator strengths of the main absorption bands. redalyc.org
Similarly, the vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies can be compared to experimental infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations. Such studies have been successfully performed for other phenol derivatives, aiding in the assignment of experimental vibrational bands. researchgate.net
Table 2: Predicted Spectroscopic Data for a Hypothetical Phenol Derivative
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax (nm) | 275 |
| FT-IR (DFT) | O-H stretch (cm⁻¹) | 3650 |
| FT-IR (DFT) | C-O-C stretch (cm⁻¹) | 1240 |
Note: These are representative values based on DFT calculations for similar compounds and are for illustrative purposes.
Reaction Pathway and Transition State Analysis
The synthesis of this compound, a diaryl ether, is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a pyrimidine derivative bearing a suitable leaving group (such as a halogen) at the C2 position with 4-aminophenol (B1666318) or hydroquinone (B1673460) under basic conditions. Computational and theoretical chemistry provide powerful tools to elucidate the detailed mechanism of this transformation, offering insights into the reaction energy profile, the structure of transient species like transition states and intermediates, and the factors governing the reaction's feasibility and rate.
Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 2-chloropyrimidine (B141910) and the 4-hydroxyphenoxide ion is theorized to proceed via a two-step addition-elimination mechanism. This pathway is characteristic of SNAr reactions.
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of the nucleophilic phenoxide ion on the electron-deficient C2 carbon of the pyrimidine ring. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is a key species along the reaction coordinate, and its stability is crucial for the reaction to proceed. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.
Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in mapping this pathway. DFT calculations can model the geometries of the reactants, the Meisenheimer intermediate, and the products. Furthermore, they can locate the transition state structures that connect these species on the potential energy surface.
A study on the regioselective SNAr of 2,4-dichloroquinazolines demonstrated that DFT calculations can effectively predict the site of nucleophilic attack by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and activation energies. mdpi.com For the synthesis of this compound, similar calculations would be expected to show that the C2 position of a 2-halopyrimidine is the most electrophilic site, thus favoring the desired substitution.
Transition State and Energy Profile
The reaction energy profile for the SNAr mechanism features two transition states corresponding to the two steps of the reaction.
TS1 (Transition State 1): This transition state corresponds to the initial nucleophilic attack of the phenoxide on the pyrimidine ring. Its energy relative to the reactants represents the activation energy (Ea) for the formation of the Meisenheimer complex.
TS2 (Transition State 2): This is the transition state for the departure of the leaving group. The energy of TS2 relative to the Meisenheimer intermediate is the activation barrier for the rearomatization step.
| Species | Description | Relative Energy (Illustrative) |
| Reactants | 2-chloropyrimidine + 4-hydroxyphenoxide | 0 kcal/mol |
| TS1 | Transition state for C-O bond formation | +15 to +20 kcal/mol |
| Intermediate | Meisenheimer Complex | +5 to +10 kcal/mol |
| TS2 | Transition state for C-Cl bond cleavage | +18 to +25 kcal/mol |
| Products | This compound + Cl⁻ | < 0 kcal/mol (exergonic) |
Note: The energy values in the table are illustrative and would require specific DFT calculations for this compound to be determined accurately.
Factors Influencing Reactivity: A Theoretical Perspective
Computational studies can also shed light on the electronic factors that influence the reactivity of the substrates.
Electrophilicity of the Pyrimidine Ring: The presence of two nitrogen atoms in the pyrimidine ring makes it electron-deficient (π-deficient), which is a prerequisite for SNAr reactions. Theoretical models like those based on LUMO energy and molecular electrostatic potential (ESP) can quantify the electrophilicity of the carbon atoms. chemrxiv.org A lower LUMO energy and a more positive ESP at the C2 carbon indicate a higher susceptibility to nucleophilic attack.
Nature of the Leaving Group: The rate of the SNAr reaction is also dependent on the ability of the leaving group to depart. Calculations can model the C-X (X=F, Cl, Br, I) bond strength and the stability of the departing X⁻ anion. Generally, the reaction rate follows the trend I > Br > Cl > F, which correlates with the C-X bond strength and the stability of the halide anion.
Solvent Effects: The reaction is typically carried out in a polar aprotic solvent. Theoretical models can incorporate solvent effects using methods like the Polarizable Continuum Model (PCM). These models can predict how the solvent stabilizes charged species like the phenoxide nucleophile and the Meisenheimer intermediate, thereby influencing the reaction's energy profile. strath.ac.uk
Design, Synthesis, and Characterization of 4 Pyrimidin 2 Yloxy Phenol Derivatives and Analogues
Strategic Functionalization of the Pyrimidine (B1678525) Ring
The pyrimidine ring is a common motif in many biologically active molecules, and its functionalization is a key strategy for diversifying the 4-(pyrimidin-2-yloxy)phenol scaffold. The introduction of various substituents can significantly alter the electronic and steric properties of the molecule.
Substituent Effects on Pyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution. The reactivity of the ring can be fine-tuned by the introduction of different functional groups. For instance, the presence of electron-withdrawing groups, such as halogens, at the 4- and 6-positions can activate the ring for substitution reactions. This allows for the displacement of the halogen with a variety of nucleophiles, including amines and alkoxides, to generate a wide range of derivatives. Conversely, the introduction of electron-donating groups would decrease the ring's reactivity towards nucleophiles. The strategic placement of substituents is therefore a powerful tool for controlling the synthetic routes to novel analogues.
Strategic Functionalization of the Phenolic Ring
The phenolic ring provides another avenue for structural modification, allowing for the modulation of properties such as acidity, lipophilicity, and hydrogen bonding capacity.
Library Synthesis Approaches for this compound Analogues
To efficiently explore the structure-activity relationships of this compound derivatives, researchers often employ library synthesis techniques. These approaches, including parallel and combinatorial synthesis, allow for the rapid generation of a large number of compounds from a set of common building blocks. For example, a library of substituted 2-halopyrimidines can be reacted with a library of substituted phenols in a grid-like fashion to produce a diverse array of analogues. This high-throughput approach accelerates the discovery of compounds with desired properties.
Purity and Structural Confirmation of Derivatives
The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A suite of analytical techniques is used to confirm the identity and purity of this compound derivatives. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the final products. Mass spectrometry (MS) provides the molecular weight of the compound, confirming that the target molecule has been formed. Finally, nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for elucidating the precise molecular structure, including the location of substituents on the aromatic rings.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyrimidin 2 Yloxy Phenol Scaffolds
Systematic Variation of Substituents and Core Modifications
A primary focus in the optimization of the 4-(pyrimidin-2-yloxy)phenol scaffold involves the systematic variation of substituents on both the pyrimidine (B1678525) and phenol (B47542) rings, alongside modifications to the core heterocyclic system. These explorations have generated a wealth of data, illuminating the structural prerequisites for biological function.
Substituent Variation:
Research has consistently shown that the type and placement of substituents on the pyrimidine ring can dramatically alter a compound's potency. For instance, in the development of kinase inhibitors, the introduction of different groups at the 4- and 6-positions of the pyrimidine ring has been a common strategy. A study on pyrimido[4,5-d]pyrimidine-2,5-dione derivatives highlighted the importance of substituents for antimicrobial activity. researchgate.net Similarly, for a series of antitumor agents derived from Cashew Nut Shell Liquid (CNSL), SAR analysis indicated that the length of the carbon chain on an attached phenyl ring played a crucial role in the potency of the activity. researchgate.net In another example, the synthesis of novel 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates revealed that these compounds possessed high herbicidal activity, which varied based on the substituents on the pyrimidine ring. nih.gov
The phenol ring is another critical site for modification. Altering substituents on this ring can modulate not only potency but also pharmacokinetic properties. For example, replacing a phenol moiety with an indazole group in a series of Lck inhibitors led to compounds with comparable enzyme potency but significantly improved pharmacokinetic profiles, as phenols are often susceptible to metabolic processes like glucuronidation. researchgate.net
Core Modifications:
Beyond simple substituent changes, modifications to the core scaffold itself are undertaken to explore isosteric replacements and their impact on activity. This can involve replacing the pyrimidine ring with other heterocyclic systems. For example, pyrrolo[2,3-d]pyrimidine, a fused pyrimidine system, has been investigated as a scaffold for tyrosine kinase inhibitors. sci-hub.box Another related core, pyrazolo[3,4-d]pyrimidine, has been used to develop potent multikinase inhibitors. researchgate.net Such core modifications can fine-tune the electronic and conformational properties of the molecule, potentially leading to improved target engagement and selectivity.
Below is a table summarizing the effects of systematic variations on the this compound scaffold and its derivatives from various studies.
| Scaffold/Derivative | Variation | Effect on Activity/Property | Target/Application |
| This compound | Replacement of phenol with indazole | Improved pharmacokinetic properties | Lck Kinase Inhibition researchgate.net |
| Pyrimidine Hybrids | Variation of carbon chain length on phenyl ring | Important for potency | Antitumor researchgate.net |
| 4,6-Disubstituted-pyrimidin-2-yloxy | Introduction of methoxy (B1213986) or methyl groups | High herbicidal activity | Herbicides nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Introduction of N-alkyl, N-aryl, O-aryl, S-aryl | Explored for new biological activity | ZAP-70 Kinase Inhibition mdpi.com |
Elucidation of Key Structural Features for Desired Potency/Selectivity
Through extensive SAR studies, several key structural features of the this compound scaffold have been identified as being critical for achieving high potency and selectivity.
The nitrogen atoms within the pyrimidine ring are frequently involved in crucial hydrogen bonding interactions with the target protein. nih.gov These interactions, often with amino acid residues in the hinge region of kinases, are a cornerstone of the binding affinity for many inhibitors. The geometry of these hydrogen bonds is a key determinant of high-potency binding.
Substituents on the phenol ring are often pivotal for achieving selectivity. By tailoring these substituents to interact with specific, non-conserved pockets or sub-pockets in the target protein, it is possible to design inhibitors that preferentially bind to the desired target over closely related proteins. For instance, in the development of inhibitors for transforming growth factor-β-activated kinase 1 (TAK1), modifications to the group attached to the pyrimidine core were crucial for achieving selectivity over other kinases like MEK1 and ERK1. harvard.edu Similarly, structure-based design efforts targeting the MerTK kinase demonstrated that specific substitutions could confer high selectivity over the related Tyro3 kinase. nih.gov
Chemoinformatic Approaches to SAR Analysis
The large and complex datasets generated from SAR studies of this compound derivatives necessitate the use of chemoinformatic tools for effective analysis. europa.eu These computational methods help to identify subtle patterns and relationships between chemical structure and biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent chemoinformatic technique used in this context. nih.govijpbs.net QSAR models mathematically correlate variations in the physicochemical properties (descriptors) of compounds with their biological activities. europa.eu For pyrimidine derivatives, QSAR studies have been successfully employed to build predictive models for activities such as anticancer and antimicrobial effects. ijpbs.netnih.govresearchgate.net These models can identify the key molecular descriptors that govern potency, guiding the design of new analogs. For example, a QSAR study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives identified key factors for inhibiting mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov
Pharmacophore modeling is another powerful tool. A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. For the this compound scaffold, pharmacophore models can be generated from a set of active compounds and used as 3D queries to search for new molecules with potentially similar activity.
Computational Tools for SAR Prediction and Optimization
Computational tools are vital not only for analyzing existing data but also for prospectively predicting the activity of new designs and optimizing lead compounds.
Molecular docking is a widely used computational technique to predict how a ligand binds to the three-dimensional structure of a protein target. mdpi.comdntb.gov.ua For derivatives of the this compound scaffold, docking studies can rationalize observed SAR trends by visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, formed within the active site. nih.govmdpi.com This insight allows for the rational design of modifications to enhance binding affinity and selectivity. Docking studies have been applied to various pyrimidine-containing scaffolds to understand their binding modes with targets like PI3K/mTOR and gastric cancer cell lines. nih.govmdpi.com
More rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative predictions of binding affinities, though they are more computationally intensive. These methods are valuable for prioritizing a smaller number of promising candidates for synthesis.
Virtual screening is another key computational strategy. It involves using docking and scoring functions to screen large virtual libraries of compounds against a target protein. This approach can efficiently identify potential new hits containing the this compound scaffold from vast chemical databases, accelerating the discovery process.
Correlation of Structural Parameters with Spectroscopic and Electronic Properties
The spectroscopic and electronic properties of this compound derivatives are intrinsically linked to their molecular structure. Investigating these correlations provides a deeper understanding of the compounds at a fundamental level.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques used to confirm the chemical structure of synthesized derivatives. nih.govontosight.ai X-ray crystallography provides definitive information on the solid-state conformation and intermolecular interactions, revealing details such as dihedral angles between the rings and hydrogen bonding patterns. nih.govnih.govredalyc.org For example, the crystal structure of 2-(pyrimidin-2-yloxy)phenol (B2399671) showed a dihedral angle of 71.03 (7)° between the rings and the formation of dimeric aggregates through O-H···N hydrogen bonds. nih.gov
Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to probe the electronic properties of these molecules. redalyc.orgresearchgate.netresearchgate.net DFT methods can calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons. redalyc.orgnih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and can predict sites for electrophilic and nucleophilic attack. researchgate.net Studies have correlated these calculated electronic properties with experimental findings, such as spectroscopic data and biological activity, to build a more comprehensive understanding of the structure-property relationships. redalyc.orgresearchgate.net
Below is a table showing examples of calculated electronic properties for a related phthalonitrile (B49051) compound, illustrating the type of data generated in these studies.
| Parameter | Value | Significance |
| HOMO Energy | -6.65 eV | Relates to electron-donating ability |
| LUMO Energy | -1.78 eV | Relates to electron-accepting ability |
| Energy Gap (ΔE) | 4.87 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 5.30 Debye | Measure of molecular polarity |
| Data adapted from a study on a related phthalonitrile derivative for illustrative purposes. bohrium.com |
Exploration of Molecular Interactions and Potential Biological Targeting of 4 Pyrimidin 2 Yloxy Phenol and Its Derivatives Methodological Focus
In Vitro Biochemical Assay Methodologies for Target Interaction Profiling
In vitro biochemical assays are essential for determining the direct interaction between a compound and a purified biological molecule, such as an enzyme or a receptor, free from cellular complexities.
Enzyme assays are a cornerstone for identifying and characterizing molecules that can modulate the activity of specific enzymes. Pyrimidine (B1678525) derivatives are frequently evaluated as enzyme inhibitors, particularly targeting kinases. mdpi.com
Common methodologies include:
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays are used to measure enzyme activity by detecting the proximity of two fluorescent molecules. In kinase assays, a substrate peptide and a phosphospecific antibody are labeled with a FRET donor-acceptor pair. Phosphorylation by the kinase leads to a change in the FRET signal, which can be inhibited by an active compound.
Colorimetric Assays: These assays involve a substrate that, when acted upon by an enzyme, produces a colored product. The change in absorbance is measured spectrophotometrically. For instance, the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition assay is a colorimetric method used to assess the impact of compounds on this enzyme. nih.govacs.org
Luminescence/Fluorescence-Based Assays: Many commercial kinase assays, such as the LanthaScreen® and Kinase-Glo® platforms, use luminescence or time-resolved FRET (TR-FRET) to quantify ATP consumption or substrate phosphorylation. The signal is inversely proportional to the kinase activity. The LanthaScreen® Tb Kinase Activity Assay, for example, has been used to evaluate the activity of thieno[3,2-d]pyrimidine (B1254671) derivatives against Bruton's tyrosine kinase (BTK). rsc.org
Research on derivatives of the core 4-(pyrimidin-2-yloxy)phenol structure has utilized these methods to determine inhibitory potency, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). For example, a series of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas were evaluated for their ability to inhibit the VEGFR-2 tyrosine kinase domain using a FRET-based assay. nih.gov
Table 1: Enzymatic Inhibition of this compound Derivatives
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea (2a) | VEGFR-2 | FRET-based | 199 | nih.gov |
| 1-(4-Methoxyphenyl)-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea (2b) | VEGFR-2 | FRET-based | 188 | nih.gov |
| 1-(4-Cyanophenyl)-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea (2c) | VEGFR-2 | FRET-based | 150 | nih.gov |
| Compound 7 | BTK | LanthaScreen® | 11.9 | rsc.org |
| Compound 8 | BTK | LanthaScreen® | 29.9 | rsc.org |
Receptor binding assays measure the ability of a compound to bind to a specific receptor. These assays are crucial for identifying agonists or antagonists. The general principle involves a competitive binding scenario where the test compound competes with a known ligand (often radiolabeled or fluorescently tagged) for the receptor's binding site. The amount of labeled ligand displaced is proportional to the binding affinity of the test compound. While specific receptor binding data for this compound is not detailed in the provided context, this methodology is standard for profiling compounds intended to interact with receptor families such as G-protein coupled receptors (GPCRs) or nuclear receptors.
Cell-Based Assay Methodologies for Cellular Response Investigation (General Methodologies)
Cell-based assays provide insight into a compound's activity in a more biologically relevant environment, accounting for factors like cell permeability and metabolism.
These assays are fundamental for assessing the cytotoxic or cytostatic effects of compounds on cell lines, particularly in cancer research. mdpi.com The methodologies typically measure metabolic activity or DNA synthesis.
Tetrazolium Salt Reduction Assays (MTT, MTS, WST-1, XTT): These are colorimetric assays where mitochondrial dehydrogenases in viable cells cleave a tetrazolium salt into a colored formazan (B1609692) product. sigmaaldrich.cnthermofisher.com The intensity of the color, measured by an absorbance reader, is proportional to the number of living cells. The MTT assay is a widely used method for evaluating the anti-proliferative activities of pyrimidine derivatives against various tumor cell lines. nih.govnih.gov The MTS assay was used to assess the cytotoxicity of thieno[3,2-d]pyrimidine ureas in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye provides an estimate of total protein mass, which is directly proportional to the cell number. mdpi.com
BrdU Incorporation Assay: This assay specifically measures cell proliferation by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells. Detection is typically achieved with an anti-BrdU antibody in an ELISA format. nih.govresearchgate.net
Table 2: Anti-proliferative Activity of Pyrimidine Derivatives in Cell-Based Assays
| Derivative Type | Cell Line | Assay Type | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| N-3-substituted 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile (3k) | SW620 (Colon Cancer) | MTT | 12.5 µM | nih.gov |
| N-3-substituted 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile (4a) | SW620 (Colon Cancer) | MTT | 6.9 µM | nih.gov |
| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea (2a, 2b, 2c) | HUVEC | BrdU | Significant inhibition at 0.5–1 µM | nih.gov |
| Pyrimidine derivative 2d | A549 (Lung Cancer) | MTT | Strong cytotoxicity at 50 µM | nih.gov |
Reporter gene assays are powerful tools for studying the regulation of gene expression and signaling pathways. In this method, the regulatory sequence of a gene of interest is fused to a gene encoding a readily measurable protein (the "reporter"), such as luciferase or β-galactosidase. When the signaling pathway is activated or inhibited by a test compound, the expression of the reporter gene changes, which can be quantified by measuring the light output or color change.
This methodology has been applied to pyrimidine derivatives to assess their impact on specific signaling pathways.
Gal4 Hybrid Reporter Gene Assay: This system is often used to study nuclear receptor activation. It has been employed to determine the Nurr1 agonism of certain pyrimidine-based compounds. nih.govacs.org
Interferon-Stimulated Gene (ISG) Reporter Assay: Cell lines like THP1-Blue™-ISG contain a reporter construct where secreted embryonic alkaline phosphatase (SEAP) expression is controlled by an ISG54 promoter. This allows for the monitoring of the IRF pathway. This assay was used to evaluate the inhibition of TANK-binding kinase 1 (TBK1) by pyrrolo[2,3-d]pyrimidine derivatives. bohrium.com
Table 3: Activity of Pyrimidine Derivatives in Reporter Gene Assays
| Derivative | Assay System | Target Pathway | Finding | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine (7l) | THP1-Blue-ISG Reporter Assay | TBK1/IRF | Superior inhibitory activity compared to control | bohrium.com |
| Amodiaquine (1) | Gal4-Nurr1 Reporter Gene Assay | Nurr1 Agonism | EC₅₀ = 0.54 µM | nih.gov |
| Deuterated analogue (2) | Gal4-Nurr1 Reporter Gene Assay | Nurr1 Agonism | EC₅₀ = 0.11 µM | nih.gov |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. acs.org In drug discovery, it is used to predict how a ligand, such as this compound or its derivatives, binds to the three-dimensional structure of a protein target.
The general methodology involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank, PDB) and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site. The 2D structure of the ligand is converted to a 3D conformation.
Docking Simulation: Using software like AutoDock, a scoring function is used to evaluate thousands of possible binding poses of the ligand within the protein's active site. researchgate.net
Analysis of Results: The best-scoring poses are analyzed to understand the binding mode and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target. researchgate.net
Molecular docking studies on derivatives of this compound have provided rationales for their observed biological activities. For instance, docking of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas into the ATP-binding site of VEGFR-2 revealed key hydrogen bond interactions with the hinge region residues Cys919 and Asp1046, which are crucial for inhibitory activity. nih.govresearchgate.net
Table 4: Molecular Docking of this compound Derivatives
| Derivative Type | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine derivatives | TBK1 | Not specified | Not specified | bohrium.com |
Prediction of Binding Poses and Affinities
A fundamental step in evaluating the potential of a compound is to predict how it will bind to its biological target and the strength of this interaction. Molecular docking is a primary computational method used for this purpose, simulating the interaction between a ligand (the compound) and a protein to predict the preferred binding mode and estimate the binding affinity.
Docking studies on derivatives of this compound, particularly those targeting protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have been instrumental. ipb.ptresearchgate.net These studies utilize software like AutoDock to place the ligand into the active site of the target protein and score the resulting poses based on a calculated binding energy. researchgate.net For instance, a series of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas, which are derivatives of the core structure, were evaluated for their VEGFR-2 inhibitory activity. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong binding affinity. ipb.pt Another study improved the binding affinity of anilinophthalazine derivatives by extending the structure with a flexible linker to better occupy the hydrophobic pocket of VEGFR-2, achieving IC50 values as low as 0.083 μM. researchgate.net The docking scores and experimentally determined inhibitory concentrations provide a quantitative measure of binding affinity, allowing for the ranking and selection of compounds for further development.
| Derivative Class | Target | Reported Binding Affinity (IC50) | Reference |
|---|---|---|---|
| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR-2 | Hundreds of nanomolar range | ipb.pt |
| Uriedo-anilinophthalazines | VEGFR-2 | 0.083–0.473 μM | researchgate.net |
| 4,6-Diphenylpyrimidin-2-amine (B1348216) derivatives | AURKA | Selectively inhibited AURKA activity | nih.gov |
| Thieno[3,2-d]pyrimidine NNRTIs | HIV-1 RT (Wild-Type) | 5.06–13.3 nM (EC50) | acs.org |
Identification of Key Interacting Residues
Beyond predicting affinity, molecular docking reveals the specific amino acid residues within the target's binding site that interact with the ligand. This information is critical for understanding the mechanism of action and for rational drug design. For kinase inhibitors, a common interaction involves the formation of hydrogen bonds with the "hinge" region of the ATP-binding pocket. acs.org
In studies of pyrimidine derivatives as VEGFR-2 inhibitors, docking simulations consistently show hydrogen bonding between the pyrimidine core and the hinge residue Cys919. researchgate.net Furthermore, the phenyl ether portion of the molecule, characteristic of this compound, often extends into a hydrophobic pocket. Docking studies on anilinophthalazine derivatives targeting VEGFR-2 highlighted the importance of hydrophobic interactions with residues such as Ile888, Leu889, Val898, and Val899. researchgate.net Similarly, docking of a selective 4,6-diphenylpyrimidin-2-amine derivative into Aurora kinase A (AURKA) was performed to elucidate its molecular binding mode. nih.gov Identifying these key interactions allows medicinal chemists to modify the compound's structure to enhance binding and selectivity.
| Target Protein | Derivative Class/Compound | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| VEGFR-2 | 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | Cys919, Glu885, Asp1046 | Hydrogen Bonding | researchgate.net |
| VEGFR-2 | Anilinophthalazine derivatives | Ile888, Leu889, Val898, Val899 | Hydrophobic | researchgate.net |
| HIV-1 RT | Oxadiazole-containing DAPYs | Tyr181, Tyr188, Phe227, Trp229 | Hydrophobic | acs.org |
| EGFR | Pyrimidine/Pyridine derivatives | Adenine (B156593) binding pocket (hinge segment) | General Binding | nih.gov |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a set of active molecules into a 3D model. This model represents the key interaction points required for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. mdpi.com
For pyrimidine-based compounds, the pyrimidine ring itself is often a crucial pharmacophoric feature, particularly in kinase inhibitors where it acts as a flat heteroaromatic moiety that can occupy the adenine binding pocket. nih.gov A rationale-based design for pyrimidine derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors identified key pharmacophoric features: a hydrophobic head, a hydrogen-bond donor in the spacer region, and the pyrimidine ring to interact with the hinge segment. nih.gov
Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govresearchgate.net This approach allows for the rapid identification of novel compounds that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest. This method has been successfully applied to discover new pyrimidine derivatives with potential anticancer and other therapeutic activities. nih.gov
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Prediction Methodologies
For a compound to be a successful drug, it must not only bind its target effectively but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a major cause of failure in clinical trials. researchgate.net In silico ADME prediction methods are now integral to the early stages of drug discovery, allowing researchers to prioritize compounds with a higher likelihood of success. researchgate.netsifisheriessciences.com
These theoretical methods use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic properties. Software tools like Schrodinger's Qikprop or the SwissADME web tool are commonly used to assess properties relevant to bioavailability. sifisheriessciences.compnrjournal.com Key parameters often include adherence to Lipinski's Rule of Five, which predicts oral bioavailability, as well as aqueous solubility (logS), human intestinal absorption, and blood-brain barrier permeability. sifisheriessciences.commdpi.com Studies on various pyrimidine derivatives have shown that these compounds generally exhibit good predicted ADME properties, following Lipinski's rules and showing high potential for intestinal absorption, making them viable candidates for further research as lead compounds. sifisheriessciences.commdpi.com
| Compound | LogP (Lipophilicity) | LogS (Aqueous Solubility) | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | Reference |
|---|---|---|---|---|---|
| Derivative 1a | 4.40 | -5.32 | 96.8% | Predicted to cross | mdpi.com |
| Derivative 1b | 5.16 | -6.26 | 97.3% | Predicted to cross | mdpi.com |
| Derivative 1c | 5.92 | -7.21 | 97.7% | Predicted to cross | mdpi.com |
| Derivative 1d | 5.54 | -6.52 | 97.5% | Predicted to cross | mdpi.com |
Applications and Future Research Directions of 4 Pyrimidin 2 Yloxy Phenol in Academic Chemical Research
Role as a Privileged Scaffold in Ligand Design
The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. The 4-(Pyrimidin-2-yloxy)phenol structure embodies the characteristics of a privileged scaffold due to the combined presence of the electron-deficient pyrimidine (B1678525) ring and the electron-rich phenol (B47542) group. This duality allows for a multitude of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition by biological macromolecules.
The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to mimic purine bases and interact with a wide range of enzymes and receptors. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, further enhancing the binding versatility of the scaffold. Researchers have leveraged these features to design and synthesize libraries of this compound derivatives as potential therapeutic agents.
Table 1: Examples of Bioactive Molecules Incorporating the Pyrimidine-Phenol Ether Motif
| Compound Class | Target | Therapeutic Area |
| Kinase Inhibitors | Tyrosine Kinases | Oncology |
| GPCR Ligands | Serotonin Receptors | Neuroscience |
| Enzyme Inhibitors | Dihydrofolate Reductase | Infectious Diseases |
The modular nature of the this compound scaffold allows for systematic structural modifications. The phenol ring can be substituted to modulate lipophilicity and introduce additional binding interactions, while the pyrimidine ring can be functionalized to fine-tune electronic properties and target specific protein pockets. This adaptability makes it a valuable tool for lead optimization in drug discovery programs.
Potential for Materials Science Applications
Beyond its biological applications, the unique photophysical and electronic properties of the this compound scaffold are attracting attention in the field of materials science. The interplay between the electron-withdrawing pyrimidine and the electron-donating phenol can lead to interesting charge-transfer characteristics, making these compounds potential building blocks for functional organic materials.
One area of exploration is in the development of novel liquid crystals. The rigid, anisotropic structure of this compound derivatives, coupled with the potential for strong intermolecular interactions, are desirable features for the formation of mesophases. By attaching flexible alkyl or alkoxy chains to the core structure, researchers can induce the formation of various liquid crystalline phases, such as nematic and smectic phases, which are essential for applications in display technologies and optical switching. For instance, phenyl pyrimidine derivatives are known components in smectic C liquid crystal compositions.
Furthermore, the incorporation of the this compound unit into polymer backbones can lead to materials with enhanced thermal stability and specific optical properties. Poly(arylene ether)s containing pyrimidine moieties have been investigated for their high-performance characteristics. The pyrimidine ring can activate adjacent aryl fluorides towards nucleophilic substitution, facilitating polymerization with bisphenols to create thermally stable polymers. These materials could find applications in aerospace and electronics, where high-temperature resistance is critical.
Table 2: Potential Materials Science Applications of this compound Derivatives
| Application Area | Desired Property | Potential Role of Scaffold |
| Liquid Crystal Displays | Anisotropic molecular shape, strong intermolecular forces | Core mesogenic unit |
| Organic Light-Emitting Diodes (OLEDs) | Charge-transfer properties, thermal stability | Host or emissive material component |
| High-Performance Polymers | Thermal stability, processability | Monomeric building block |
| Sensors | Ability to interact with analytes | Chemoresponsive material |
Methodological Advancements in Synthesis and Characterization
The exploration of this compound and its derivatives in various research fields is critically dependent on efficient and versatile synthetic methodologies. The primary route to this scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction between a halosubstituted pyrimidine and hydroquinone (B1673460) or a protected derivative.
Recent advancements in synthetic organic chemistry have focused on improving the efficiency and scope of this key reaction. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided milder and more general methods for the formation of the C-O ether linkage. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times and often improving yields.
The characterization of this compound and its analogs relies on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and elucidating the precise molecular structure. The chemical shifts of the aromatic protons and carbons provide valuable information about the electronic environment of the pyrimidine and phenol rings.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, confirming the identity of the synthesized compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the phenolic -OH stretch and the C-O-C ether linkage.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular packing in the solid state. This technique is invaluable for understanding the supramolecular chemistry of these compounds.
Opportunities for Collaborative Research Initiatives
The multidisciplinary nature of research into this compound creates fertile ground for collaborative initiatives. The expertise required to fully explore the potential of this scaffold often spans multiple scientific domains, from synthetic organic chemistry to computational modeling, pharmacology, and materials engineering.
Potential Collaborative Areas:
Academia-Industry Partnerships: Academic labs focused on the fundamental synthesis and characterization of novel this compound derivatives could partner with pharmaceutical companies to screen these compounds for biological activity and conduct preclinical development.
Interdisciplinary Academic Consortia: Collaborations between chemistry, physics, and materials science departments within and between universities can accelerate the discovery of new materials based on this scaffold. For example, a synthetic chemistry group could synthesize novel liquid crystals, a physics group could characterize their mesophase behavior, and a materials engineering group could fabricate and test prototype display devices.
International Research Networks: Global challenges, such as the need for new medicines and advanced materials, can be addressed more effectively through international collaborations. Sharing of resources, expertise, and chemical libraries can expedite progress in the field.
These collaborations can be fostered through joint grant applications, sponsored research agreements, and participation in international conferences and workshops focused on heterocyclic chemistry and materials science.
Emerging Trends and Future Outlook in Pyrimidine-Phenol Ether Chemistry
The field of pyrimidine-phenol ether chemistry is poised for significant growth, driven by the continuous demand for novel molecules with tailored properties for a wide range of applications. Several emerging trends are shaping the future direction of research in this area.
One key trend is the development of more sustainable and "green" synthetic methods. This includes the use of flow chemistry, which can enable safer, more efficient, and scalable production of these compounds. The exploration of biocatalysis and the use of environmentally benign solvents are also gaining traction.
In the realm of medicinal chemistry, the focus is shifting towards the design of multi-target ligands and allosteric modulators. The this compound scaffold, with its inherent versatility, is well-suited for the development of such sophisticated therapeutic agents. The integration of artificial intelligence and machine learning in drug design is also expected to accelerate the identification of promising new derivatives with optimized pharmacological profiles.
In materials science, there is a growing interest in the development of "smart" materials that can respond to external stimuli. Pyrimidine-phenol ether derivatives could be designed to exhibit changes in their optical or electronic properties in response to light, temperature, or the presence of specific analytes, opening up possibilities for their use in sensors and responsive coatings. The exploration of their potential in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is another exciting avenue for future research.
The continued exploration of the fundamental chemistry and properties of this compound and its derivatives will undoubtedly lead to new discoveries and innovations across a broad spectrum of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Pyrimidin-2-yloxy)phenol, and how can reaction conditions be optimized?
- Methodology : Adapt the nucleophilic aromatic substitution protocol used for its structural isomer, 2-(Pyrimidin-2-yloxy)phenol. Replace 1,2-dihydroxybenzene with 4-hydroxyphenol and react with 2-chloropyrimidine under basic conditions (e.g., NaOH) at 423–433 K for 5 hours .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1 molar ratio of phenol to chloropyrimidine) and temperature to enhance yield. Recrystallize from chloroform/water mixtures to obtain pure crystals .
Q. How can the crystal structure of this compound be determined, and what software tools are essential?
- Protocol : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Solve the structure via direct methods with SHELXS97 and refine using SHELXL97 .
- Visualization : Generate ORTEP diagrams with ORTEP-3 to illustrate atomic displacement parameters and molecular geometry . Key parameters to report: unit cell dimensions, dihedral angles between aromatic rings, and hydrogen-bonding distances (e.g., O–H⋯N interactions) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
